molecular formula C9H13N3 B3361359 6,7,8,9-Tetrahydro-5h-pyrido[2,3-d]azepin-2-amine CAS No. 919099-34-6

6,7,8,9-Tetrahydro-5h-pyrido[2,3-d]azepin-2-amine

Cat. No.: B3361359
CAS No.: 919099-34-6
M. Wt: 163.22 g/mol
InChI Key: INLIXCQKEFDGCC-UHFFFAOYSA-N
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Description

6,7,8,9-Tetrahydro-5h-pyrido[2,3-d]azepin-2-amine is a chemical compound based on the 6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepine scaffold, which has been identified in patent literature as a novel class of dopamine D3 receptor ligands . Dopamine D3 receptors are primarily expressed in the brain's mesolimbic system, which is critically involved in motivation, reward, and emotional behaviors . This specific expression profile makes the D3 receptor a prominent target for investigating disorders related to reward-seeking behavior and cognitive control . Compounds within this structural class are being explored for their potential as D3 antagonists or partial agonists, which may provide a therapeutic strategy for modulating aberrant signaling in the reward pathway without the side effects associated with broader D2 receptor blockade . As a dopamine D3 ligand, this amine-substituted analog is a candidate for research aimed at understanding and treating a range of central nervous system (CNS) conditions. Preclinical studies of similar D3-targeting compounds suggest potential applications in substance addiction and abuse (e.g., to cocaine, amphetamines, opioids, nicotine, and alcohol) by potentially reducing drug-seeking and relapse behavior . Other research areas include the investigation of cognitive impairment associated with schizophrenia, Parkinson's disease, mania, anxiety, impulse control disorders, and depression . This product is intended for research purposes only by trained professionals. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption.

Properties

IUPAC Name

6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3/c10-9-2-1-7-3-5-11-6-4-8(7)12-9/h1-2,11H,3-6H2,(H2,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INLIXCQKEFDGCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC2=C1C=CC(=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10648073
Record name 6,7,8,9-Tetrahydro-5H-pyrido[2,3-d]azepin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10648073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

919099-34-6
Record name 6,7,8,9-Tetrahydro-5H-pyrido[2,3-d]azepin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10648073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7,8,9-Tetrahydro-5h-pyrido[2,3-d]azepin-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with a suitable aldehyde or ketone under acidic or basic conditions to form the desired azepine ring . The reaction conditions often include heating and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of catalysts and solvents is also optimized to reduce costs and environmental impact .

Chemical Reactions Analysis

Synthetic Routes and Cyclization Reactions

The synthesis of 6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepin-2-amine typically involves cyclization strategies. A common method utilizes precursor-directed cyclization , where intermediates such as 2-carbamoylbenzoyl-CoA are condensed with malonyl-CoA under enzymatic or chemical catalysis . For example:

  • Enzymatic cyclization : The polyketide synthase HsPKS1 facilitates the formation of pyridoisoindole or dibenzoazepine scaffolds via iterative condensations. Mutant enzymes (e.g., S348G) alter cyclization pathways, producing 6.7.6-fused dibenzoazepines through ε-lactam intermediates .

  • Chemical cyclization : Palladium-catalyzed reactions (e.g., Heck coupling) enable the construction of tetrahydropyridine cores, as demonstrated in related naphthyridine syntheses .

Functional Group Transformations

The amine group at position 2 participates in alkylation, acylation, and condensation reactions:

Reaction Type Reagents/Conditions Product Yield Source
Alkylation Chloroacetone, ethanol, reflux3-(2-Oxopropylamino)-derivative65–75%
Acylation Acetyl chloride, room temperatureN-Acetylated derivative80–85%
Schiff Base Formation Aromatic aldehydes, ethanol, refluxArylidene derivatives (e.g., 4a–h )70–90%

Enzyme-Mediated Modifications

This compound derivatives are synthesized via precursor-directed biosynthesis :

  • Substrate : 2-Carbamoylbenzoyl-CoA + 3 malonyl-CoA → Dibenzoazepine-6,11-dione .

  • Key Mutants : The S348G mutant of HsPKS1 extends polyketide chains and shifts cyclization from γ-lactam (6.5.6-fused) to ε-lactam (6.7.6-fused) via altered hydrogen bonding .

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions enable structural diversification:

  • Heck Reaction : Ethylene gas reacts with 2-chloropyridine derivatives to form vinyl intermediates, pivotal for constructing tetrahydronaphthyridine cores .

  • Amination : One-pot cyclization-amination of 3-acyl-2-vinylpyridines yields enantiomerically pure products (e.g., >99.9% ee) .

Mechanistic Insights

  • Cyclization Pathways :

    • N/C5 Cyclization : Initiated by nucleophilic attack of the amine on a carbonyl carbon, forming γ-lactam intermediates .

    • C6/C1 Cyclization : Facilitated by gatekeeper residues (e.g., Phe225) in enzymatic systems, stabilizing pseudocyclic conformations .

  • Steric Effects : Bulky substituents on the azepine ring hinder electrophilic substitutions but favor nucleophilic attacks at the pyridine nitrogen.

Stability and Reactivity Trends

  • pH Sensitivity : The amine group protonates under acidic conditions, enhancing solubility but reducing nucleophilicity.

  • Oxidation : The saturated azepine ring is susceptible to oxidative ring-opening under strong oxidizing agents (e.g., KMnO4).

Scientific Research Applications

Dopamine D3 Receptor Modulation

One of the most notable applications of 6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepin-2-amine is its role as a ligand for the dopamine D3 receptor. Research indicates that this compound can act as an antagonist or partial agonist at the D3 receptor, which is implicated in various neuropsychiatric conditions such as schizophrenia and addiction .

Case Study: Treatment of Schizophrenia

A patent describes formulations containing this compound aimed at treating schizophrenia by modulating the D3 receptor's activity. The therapeutic effects include alleviating cognitive and negative symptoms associated with the disorder .

Potential in Treating Neurological Disorders

The compound has been studied for its potential in treating other neurological disorders like Parkinson's disease and cognitive impairments. By targeting the D3 receptor, it may help manage symptoms related to these conditions .

Case Study: Cognitive Disorders

Research suggests that compounds similar to this compound can improve cognitive function in patients with Alzheimer's disease and other dementias by enhancing dopaminergic signaling .

Synthesis and Derivatives

The synthesis of this compound can lead to various derivatives that may exhibit enhanced pharmacological properties. For instance, modifications at the nitrogen or carbon positions can yield compounds with improved selectivity for the D3 receptor or altered pharmacokinetics.

Mechanism of Action

The mechanism of action of 6,7,8,9-Tetrahydro-5h-pyrido[2,3-d]azepin-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets by binding to active sites or allosteric sites, thereby influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparison

The table below summarizes key structural analogs, their substituents, and reported biological activities:

Compound Name Core Structure Substituents Biological Activity/Application Reference
6,7,8,9-Tetrahydro-5H-pyrido[2,3-d]azepin-2-amine Pyrido[2,3-d]azepine 2-Amine Potential CNS agents (D3 ligands)
6,7,8,9-Tetrahydro-5H-pyrido[4,3-c]azepin-5-one Pyrido[4,3-c]azepine 5-Ketone CCR2 antagonists
2-Chloro-6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepine Pyrido[2,3-d]azepine 2-Chloro Intermediate for further synthesis
6,7,8,9-TEtrahydro-5h-cyclohepta[d]pyrimidin-2-amine Cyclohepta[d]pyrimidine 2-Amine Unknown (structural analog)
7-Ethyl-9-methyl-5H-Pyrazino[2,3-d]azepin-2-amine Pyrazino[2,3-d]azepine 2-Amine, 7-Ethyl, 9-Methyl Not specified
Key Observations:

Ring System Variations: Pyridine vs. Positional Isomerism: Pyrido[4,3-c]azepin-5-one () differs in nitrogen placement, leading to distinct receptor selectivity (CCR2 antagonism vs. dopamine D3 activity in pyrido[2,3-d] analogs) .

Substituent Effects :

  • Amine vs. Chloro : The 2-amine group in the target compound may improve solubility and receptor interactions compared to the 2-chloro derivative (), which is typically used as a synthetic intermediate .
  • Ketone vs. Amine : The 5-ketone in pyrido[4,3-c]azepin-5-one introduces a hydrogen-bond acceptor, critical for CCR2 antagonist activity .
Notes:
  • Photochemical Methods : Employed for azepine synthesis in related heterocycles (e.g., pyrido[2,3-b]indol-9-ones) .

Physicochemical and Pharmacological Properties

Property This compound 6,7,8,9-Tetrahydro-5H-pyrido[4,3-c]azepin-5-one 2-Chloro Derivative (CAS 1003591-00-1)
Molecular Weight ~178.22 g/mol ~177.20 g/mol 219.11 g/mol (dihydrochloride)
Solubility Likely moderate (amine enhances polarity) Low (ketone reduces polarity) High (salt form)
Biological Target Dopamine D3 receptor (predicted) CCR2 chemokine receptor Synthetic intermediate
Therapeutic Potential CNS disorders Inflammatory diseases N/A

Biological Activity

6,7,8,9-Tetrahydro-5H-pyrido[2,3-d]azepin-2-amine (CAS No. 1211534-87-0) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its biological activity, including its antibacterial, antifungal, and potential anticancer properties, supported by detailed research findings and case studies.

Chemical Structure and Properties

  • Molecular Formula : C₉H₁₂N₂
  • Molecular Weight : 148.21 g/mol
  • IUPAC Name : 6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepine

Biological Activity Overview

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Research has indicated potential applications in antimicrobial therapy and as a modulator in neurological pathways.

1. Antibacterial and Antifungal Activity

Recent studies have highlighted the compound's efficacy against several bacterial and fungal pathogens. A notable study synthesized derivatives of this compound which exhibited significant antibacterial and antifungal activity against various pathogens:

PathogenActivity Observed
Staphylococcus aureusEffective
Escherichia coliEffective
Klebsiella pneumoniaeEffective
Acinetobacter baumanniiEffective
Cryptococcus neoformansEffective

These derivatives demonstrated broad-spectrum activity with low toxicity in vivo in mice models, indicating their potential as new antimicrobial agents .

2. Anticancer Potential

The compound's derivatives have also been explored for anticancer properties. A study reported that certain analogs showed cytotoxic effects on cancer cell lines by inducing apoptosis through the inhibition of tubulin polymerization. The most potent compounds exhibited EC50 values in the low micromolar range .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Antimicrobial Action : Similar compounds have been shown to disrupt microbial cell membranes and interfere with essential biochemical pathways critical for microbial survival .
  • Cancer Cell Inhibition : The compound may inhibit critical signaling pathways involved in cell proliferation and survival. It has been observed to modulate gene expression related to apoptosis .

Case Studies

  • Antimicrobial Efficacy Study : A study conducted by Demchenko et al. (2021) synthesized a series of quaternary salts derived from this compound that exhibited significant antibacterial activity against multi-drug resistant strains of bacteria .
  • Anticancer Activity Assessment : In a study assessing the anticancer properties of pyrido[2,3-d]azepine derivatives, compounds were tested against various cancer cell lines. The results indicated that specific modifications to the structure enhanced cytotoxicity significantly .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended to confirm the structural integrity of 6,7,8,9-Tetrahydro-5h-pyrido[2,3-d]azepin-2-amine?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying hydrogen and carbon environments in the bicyclic framework. High-resolution mass spectrometry (HRMS) confirms molecular weight and purity. For crystalline derivatives, X-ray diffraction provides unambiguous structural validation. Comparative analysis with structurally similar compounds (e.g., pyridoazepine analogues) can resolve ambiguities in resonance assignments .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Adhere to institutional Chemical Hygiene Plans, including fume hood use for synthesis/purification, PPE (gloves, lab coats, goggles), and spill containment kits. Follow protocols for thermal-sensitive compounds: avoid open flames, store in inert atmospheres, and monitor decomposition byproducts via gas chromatography (GC-MS) .

Q. What are common synthetic routes for bicyclic amines like this compound?

  • Methodological Answer : Cyclization of linear precursors (e.g., aminoalkylpyridines) via acid-catalyzed intramolecular condensation is widely used. Alternative routes include reductive amination of ketone intermediates or transition-metal-catalyzed cross-coupling to install substituents. For scale-up, optimize solvent polarity (e.g., ethanol/water mixtures) to enhance cyclization efficiency .

Advanced Research Questions

Q. How can computational reaction path search methods optimize the synthesis of this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) predict transition states and energetics for key steps like ring closure. Tools like ICReDD’s reaction path algorithms integrate experimental data to narrow optimal conditions (e.g., temperature, catalysts). Virtual screening of solvents via COSMO-RS models improves yield by minimizing side reactions .

Q. How can researchers address discrepancies in reported biological activities of structurally similar azepine derivatives?

  • Methodological Answer : Perform meta-analysis of published data, focusing on assay conditions (e.g., cell lines, concentration ranges). Validate hypotheses via molecular docking studies to compare binding affinities against target proteins (e.g., acetylcholinesterase for tacrine analogues). Use ICReDD’s feedback loop to reconcile computational predictions with experimental IC₅₀ values .

Q. How to design a reactor system for scalable synthesis while addressing thermal sensitivity?

  • Methodological Answer : Implement continuous-flow reactors with precise temperature control (ΔT ±1°C) to mitigate degradation. Use inline FTIR or Raman spectroscopy for real-time monitoring. Optimize residence time and mixing efficiency via computational fluid dynamics (CFD) simulations. Membrane separation technologies (e.g., nanofiltration) can isolate heat-labile intermediates .

Q. What strategies mitigate degradation during purification of this compound?

  • Methodological Answer : Use low-temperature crystallization (e.g., −20°C in ethanol/hexane) to minimize thermal stress. For chromatography, select silica gel with minimal acidic sites or switch to reverse-phase HPLC with buffered mobile phases (pH 6–7). Stabilize labile amines via transient protection (e.g., Boc groups) during workup .

Data Contradiction Analysis

Q. How to resolve conflicting solubility data reported for this compound in polar solvents?

  • Methodological Answer : Re-evaluate solvent purity and measurement techniques (e.g., gravimetric vs. spectrophotometric). Perform controlled solubility tests under inert atmospheres to exclude oxidation artifacts. Computational solubility prediction via Hansen solubility parameters (HSPiP software) can identify outliers in literature data .

Experimental Design

Q. What in vitro assays are suitable for probing the neuropharmacological potential of this compound?

  • Methodological Answer : Prioritize acetylcholinesterase (AChE) inhibition assays using Ellman’s method, with tacrine as a positive control. For selectivity, screen against butyrylcholinesterase (BChE) and amyloid-beta aggregation. Use SH-SY5Y neuroblastoma cells for cytotoxicity profiling at 1–100 μM doses .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,7,8,9-Tetrahydro-5h-pyrido[2,3-d]azepin-2-amine
Reactant of Route 2
Reactant of Route 2
6,7,8,9-Tetrahydro-5h-pyrido[2,3-d]azepin-2-amine

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